(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE
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Overview
Description
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, an imino group, a piperidinyl group, and a cyanide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction with an appropriate amine.
Addition of the Piperidinyl Group: The piperidinyl group is added through a nucleophilic substitution reaction.
Formation of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in other functional groups.
2-(4-Fluorophenyl)ethan-1-amine: Similar structure with variations in the amine group.
Uniqueness
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
(1E)-N-(4-fluoroanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5/c15-11-4-6-12(7-5-11)18-19-13(10-16)14(17)20-8-2-1-3-9-20/h4-7,17-18H,1-3,8-9H2/b17-14?,19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBSPSFJRHDQLC-QFVQXBGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=N/NC2=CC=C(C=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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